Vidarabine Vidarabine Vidarabine is a white to off-white crystalline powder. (NTP, 1992)
Adenine arabinoside is a purine nucleoside in which adenine is attached to arabinofuranose via a beta-N(9)-glycosidic bond. It has a role as an antineoplastic agent, a bacterial metabolite and a nucleoside antibiotic. It is a purine nucleoside and a beta-D-arabinoside. It is functionally related to an adenine.
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the vaccinia VIRUS and varicella zoster virus.
Vidarabine is a natural product found in Streptomyces antibioticus, Streptomyces herbaceus, and other organisms with data available.
Vidarabine Anhydrous is an anhydrous form of vidarabine, a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
Vidarabine is a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the VACCINIA VIRUS and varicella zoster virus.
Brand Name: Vulcanchem
CAS No.: 5536-17-4
VCID: VC20743553
InChI: InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol

Vidarabine

CAS No.: 5536-17-4

APIs

VCID: VC20743553

Molecular Formula: C10H13N5O4

Molecular Weight: 267.24 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Vidarabine - 5536-17-4

Description Vidarabine is a white to off-white crystalline powder. (NTP, 1992)
Adenine arabinoside is a purine nucleoside in which adenine is attached to arabinofuranose via a beta-N(9)-glycosidic bond. It has a role as an antineoplastic agent, a bacterial metabolite and a nucleoside antibiotic. It is a purine nucleoside and a beta-D-arabinoside. It is functionally related to an adenine.
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the vaccinia VIRUS and varicella zoster virus.
Vidarabine is a natural product found in Streptomyces antibioticus, Streptomyces herbaceus, and other organisms with data available.
Vidarabine Anhydrous is an anhydrous form of vidarabine, a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
Vidarabine is a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the VACCINIA VIRUS and varicella zoster virus.
CAS No. 5536-17-4
Product Name Vidarabine
Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
IUPAC Name (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1
Standard InChIKey OIRDTQYFTABQOQ-UHTZMRCNSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N
Impurities Adenine
Adenosine 3'-(dihydrogen phosphate)
Adenosine 3'-(tetrahydrogen triphosphate)
Adenosine 3'-(trihydrogen diphosphate)
D-ribose
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Appearance White powder
Boiling Point 676.3±65.0 °C at 760 mmHg
Colorform Crystals from water
Needles from wate
Melting Point 500 to 518 °F (NTP, 1992)
257.0-257.5 °C (0.4 H2O)
257.00 °C. @ 760.00 mm Hg
Physical Description Vidarabine is a white to off-white crystalline powder. (NTP, 1992)
Solid
Purity 98%
Related CAS 24356-66-9
Shelf Life Vidarabine ophthalmic ointment should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided.
Solubility 40.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 70 °F (NTP, 1992)
The monohydrate occurs as a white, crystalline powder and has a solubility of approximately 0.45 mg/mL in water at 25 °C. /Vidarabine monohydrate/
1.40e+01 g/L
Synonyms 9 beta Arabinofuranosyladenine; 9 beta D Arabinofuranosyladenine; 9-beta-Arabinofuranosyladenine; 9-beta-D-Arabinofuranosyladenine; Adenine Arabinoside; alpha Ara A; alpha D Arabinofuranosyladenine; alpha-Ara A; alpha-D-Arabinofuranosyladenine; Ara A; Ara-A; Arabinofuranosyladenine; Arabinoside, Adenine; Arabinosyladenine; beta Ara A; beta-Ara A; Vidarabine; Vira A; Vira-A; ViraA
Vapor Pressure 6.0X10-15 mm Hg at 25 °C (est)
Reference 1: Whitley R, Alford C, Hess F, Buchanan R. Vidarabine: a preliminary review of its pharmacological properties and therapeutic use. Drugs. 1980;20(4):267–282. doi:10.2165/00003495-198020040-00002
2: Borondy PE, Chang T, Maschewske E, Glazko AJ. Inhibition of adenosine deaminase by co-vidarabine and its effect on the metabolic disposition of adenine arabinoside (vidarabine). Ann N Y Acad Sci. 1977;284:9–20. doi:10.1111/j.1749-6632.1977.tb21932.x
3: Cullis PA, Cushing R. Vidarabine encephalopathy. J Neurol Neurosurg Psychiatry. 1984;47(12):1351–1354. doi:10.1136/jnnp.47.12.1351
4: Tjean M, Bury J, Fillet G. La vidarabine: un traitement antiherpétique actif par voie parentérale [Vidarabine: an active antiherpetic treatment by parenteral administration]. Rev Med Liege. 1982;37(3):82–85.
5: Sacks SL, Smith JL, Pollard RB, et al. Toxicity of vidarabine. JAMA. 1979;241(1):28–29. doi:10.1001/jama.1979.03290270020010
6: Hsu CC, Park JY, Ho NF, Higuchi WI, Fox JL. Topical vaginal drug delivery I: effect of the estrous cycle on vaginal membrane permeability and diffusivity of vidarabine in mice. J Pharm Sci. 1983;72(6):674–680. doi:10.1002/jps.2600720620
7: Vidarabine ophthalmic ointment (Vira-A). Drug Ther Bull. 1979;17(11):43–44.
8: Shannon WM, Westbrook L, Arnett G, Daluge S, Lee H, Vince R. Comparison of the efficacy of vidarabine, its carbocyclic analog (cyclaradine), and cyclaradine-5'-methoxyacetate in the treatment of herpes simplex virus type 1 encephalitis in mice. Antimicrob Agents Chemother. 1983;24(4):538–543. doi:10.1128/aac.24.4.538
9: Buchanan RA, Kinkel AW, Alford CA Jr, Whitley RJ. Plasma levels and urinary excretion of vidarabine after repeated dosing. Clin Pharmacol Ther. 1980;27(5):690–696. doi:10.1038/clpt.1980.98
10: Fauvelle F, Léon A, Nicolas P, Tod M, Guillevin L, Petitjean O. Pharmacokinetics of vidarabine in the treatment of polyarteritis nodosa. Fundam Clin Pharmacol. 1992;6(1):11–15. doi:10.1111/j.1472-8206.1992.tb00088.x
PubChem Compound 21704
Last Modified Sep 13 2023

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